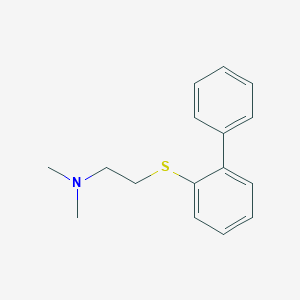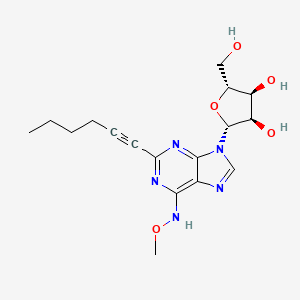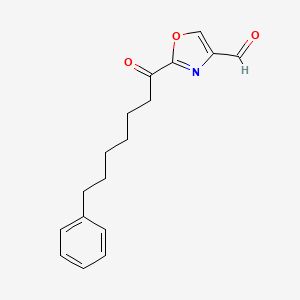
2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is a small molecular compound with the chemical formula C17H19NO3The compound features an oxazole ring, a phenyl group, and a heptanoyl chain, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Phenylheptanoyl Group: The phenylheptanoyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the oxazole ring reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, Lewis acids as catalysts.
Major Products
Oxidation: 2-(7-phenylheptanoyl)oxazole-4-carboxylic acid.
Reduction: 2-(7-phenylheptanoyl)oxazole-4-methanol.
Substitution: Nitrated or halogenated derivatives of the oxazole ring.
Applications De Recherche Scientifique
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of enzymes like fatty acid amide hydrolase, which plays a role in the metabolism of bioactive lipids.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit fatty acid amide hydrolase by binding to its active site, thereby preventing the hydrolysis of bioactive fatty acid amides. This inhibition can modulate signaling pathways involved in pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-phenylheptanoyl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde group.
2-(7-phenylheptanoyl)oxazole-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.
Uniqueness
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, while its oxazole ring and phenylheptanoyl chain contribute to its potential as a bioactive molecule.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(7-phenylheptanoyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C17H19NO3/c19-12-15-13-21-17(18-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
Clé InChI |
CLWIISIKUDVYMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




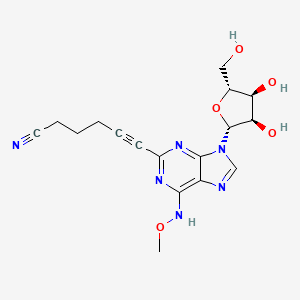
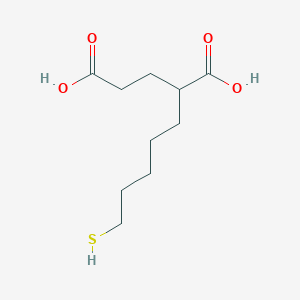
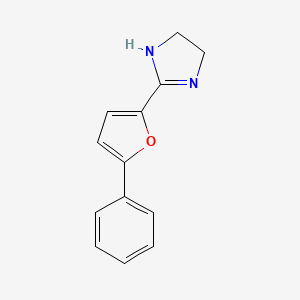
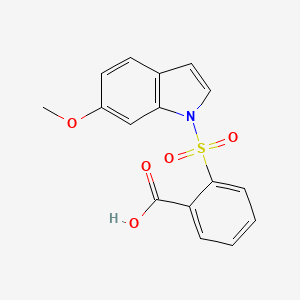

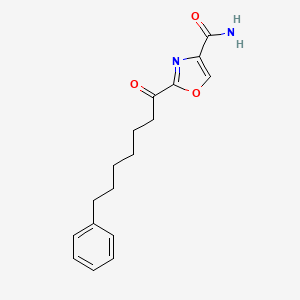

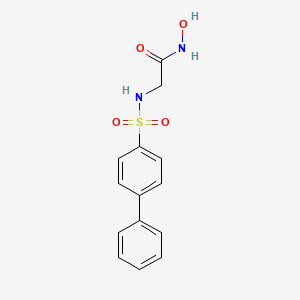

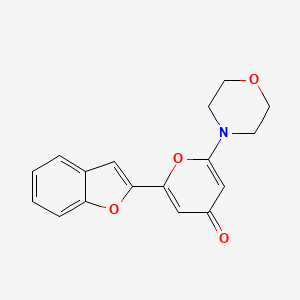
![2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10841133.png)
